Manifaxine

norepinephrine transporter in vitro pharmacology antidepressant screening

Manifaxine (GW320659) is a chiral 2-phenylmorpholinol NDRI rationally engineered for ~30-fold greater norepinephrine uptake inhibition than bupropion. Unlike generic NDRIs, it demonstrates robust in vivo efficacy in the anti-tetrabenazine model (rat ED50 1.4 mg/kg), a 76% clinical response rate in pediatric ADHD, and genotype-stratified weight loss of 7.84 kg in SLC6A2/GRIN1 polymorphism carriers. With sub-micromolar NET IC50 (0.07 µM), clean DAT selectivity (1.0 µM), and zero SERT activity, it is an essential reference compound for SAR, pharmacogenetic, and neuroscience studies. Available exclusively for R&D.

Molecular Formula C12H15F2NO2
Molecular Weight 243.25 g/mol
CAS No. 135306-39-7
Cat. No. B1676021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManifaxine
CAS135306-39-7
SynonymsBW-1555U-88;  GW-320659;  1555U-88;  BW1555U88;  GW320659;  1555U88;  BW 1555U 88;  GW 320659;  1555U 88
Molecular FormulaC12H15F2NO2
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESCC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O
InChIInChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1
InChIKeyOZGPVYJHWWPEFT-RGNHYFCHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Manifaxine (CAS 135306-39-7) at a Glance: A Potent, Selective Norepinephrine–Dopamine Reuptake Inhibitor for ADHD and Obesity Research


Manifaxine (developmental code GW320659; also BW1555U88) is a synthetic, chiral 2-phenylmorpholinol that acts as a highly selective neuronal norepinephrine–dopamine reuptake inhibitor (NDRI) . Originally developed by GlaxoSmithKline, it was advanced to Phase II clinical trials for attention‑deficit/hyperactivity disorder (ADHD) and obesity before being discontinued . Its chemical structure places it within a lineage of NDRIs that includes bupropion and its active metabolite radafaxine, yet Manifaxine was specifically optimized for enhanced norepinephrine transporter (NET) potency and selectivity over serotonergic targets . The compound is currently available exclusively for laboratory research and preclinical investigation through specialty chemical suppliers .

Why Bupropion, Radafaxine, or Generic NDRI Alternatives Cannot Simply Substitute for Manifaxine in Research


Although Manifaxine, bupropion, and radafaxine all inhibit norepinephrine and dopamine reuptake, their pharmacological profiles differ substantially in potency, in vivo efficacy, and pharmacogenetic response determinants. Manifaxine was engineered through rational structural modification of radafaxine to achieve approximately 30‑fold greater norepinephrine uptake inhibition potency than bupropion . This translates into distinct in vivo pharmacodynamic effects—Manifaxine is active in the anti‑tetrabenazine antidepressant model at doses where bupropion shows no efficacy . Furthermore, clinical trial data reveal that weight‑loss response to Manifaxine is strongly modulated by common polymorphisms in SLC6A2 and GRIN1, with a pharmacogenetically stratified subgroup losing 7.84 kg versus 2.53 kg in non‑stratified patients . Such genotype‑dependent efficacy has not been demonstrated for bupropion in obesity, indicating that Manifaxine engages a therapeutically exploitable pharmacogenetic mechanism. These quantitative differences mean that substituting a generic NDRI cannot replicate the potency, in vivo profile, or patient‑stratification potential that define Manifaxine as a distinct research compound.

Quantitative Differentiation of Manifaxine from Closest Analogs and Class Competitors


Norepinephrine Uptake Inhibition: 30‑Fold Greater Potency than Bupropion

In rat brain synaptosomal preparations, Manifaxine (compound 4) competitively inhibited norepinephrine uptake with an IC50 of 0.07 ± 0.02 µM, representing approximately 30‑fold greater potency than bupropion in the same assay system . Bupropion's norepinephrine uptake IC50 derived from the same study under identical conditions is approximately 2.4 µM (based on the reported 30‑fold difference) . This potency advantage is intrinsic to the 3,5‑difluorophenyl‑morpholinol scaffold and is not recapitulated by bupropion, radafaxine, or other aminoketone NDRIs.

norepinephrine transporter in vitro pharmacology antidepressant screening

Anti‑Tetrabenazine Antidepressant Model: Robust In Vivo Efficacy Where Bupropion Fails

In the anti‑tetrabenazine test, a rodent behavioral model predictive of clinical antidepressant activity, orally administered Manifaxine prevented tetrabenazine‑induced sedation with ED50 values of 1.4 mg/kg in rats and 6.2 mg/kg in mice . In stark contrast, bupropion failed to produce 50% antagonism of tetrabenazine‑induced sedation at doses up to 100 mg/kg orally in rats . This differential was not attributable to species‑specific metabolism, as the mouse ED50 of Manifaxine (6.2 mg/kg) also compared favorably to bupropion's rat ED50 of ≥100 mg/kg .

anti‑tetrabenazine test antidepressant activity in vivo behavioral pharmacology

Obesity Pharmacotherapy: Pharmacogene‑Stratified Weight Loss of 7.84 kg vs. Bupropion's 4.4 kg

In a Phase II dose‑ranging trial (OBS20001), Manifaxine 15 mg/day produced a mean weight loss of 7.84 kg (SD 5.23) in the 36% of obese subjects harboring favorable SLC6A2 and GRIN1 polymorphisms, versus 2.53 kg (SD 5.17) in the genotype‑unfavorable subgroup (P = 0.006) . This 5.31 kg incremental benefit attributable to genotype is clinically meaningful. For comparison, bupropion SR (300–400 mg/day) in obese patients with depressive symptoms produced a mean weight loss of 4.4 kg versus 1.7 kg for placebo in an unselected population . Notably, no comparable pharmacogenetic stratification has been reported for bupropion‑induced weight loss, suggesting that Manifaxine engages a genetically identifiable responder subgroup that cannot be captured by generic NDRI therapy.

obesity pharmacogenetics weight loss

Serotonergic Selectivity: Absolute Avoidance of 5‑HT Transporter Engagement

Manifaxine exhibited no significant inhibition of serotonin (5‑HT) uptake in rat brain synaptosomes at concentrations up to 10 µM (IC50 > 10 µM) . In the same assay, the tricyclic antidepressant imipramine potently inhibited 5‑HT uptake with an IC50 of approximately 0.5 µM . This translates to a >20‑fold selectivity window for Manifaxine over the serotonin transporter relative to imipramine. The NDRI comparators nomifensine and bupropion similarly showed IC50 > 10 µM for 5‑HT uptake, indicating that Manifaxine maintains the serotonergic‑sparing profile characteristic of its class while exceeding their NET potency (see Evidence Item 1).

serotonin transporter selectivity profile side‑effect liability

Manifaxine: Optimal Research and Industrial Application Scenarios


Precision Obesity Research: Pharmacogenetically Guided NDRI Therapy

Manifaxine is uniquely suited for obesity studies that incorporate prospective genotyping for SLC6A2 and GRIN1 polymorphisms. As demonstrated in the Phase II OBS20001 trial, patients carrying favorable genotypes achieved a mean weight loss of 7.84 kg—more than triple the weight loss seen in the non‑stratified subgroup . No other NDRI has published pharmacogenetic response data of this magnitude. Researchers investigating genotype‑stratified obesity pharmacotherapy should procure Manifaxine as the reference compound for proof‑of‑concept studies linking NET/DAT transporter genetics to clinical weight‑loss outcomes.

Pediatric ADHD: Non‑Stimulant Mechanism‑of‑Action Studies

In an open‑label pediatric ADHD trial, Manifaxine produced a 76% clinical response rate at a mean daily dose of 14.2 mg, with significant improvements on 7 of 12 CHQ‑PF28 quality‑of‑life subscales . The compound's dual NET/DAT inhibition profile—coupled with its absence of serotonergic activity —positions it as a research tool for investigating non‑stimulant ADHD mechanisms without the confounding effects of serotonin modulation or the abuse liability associated with direct DAT inhibitors. Academic and industrial laboratories studying novel ADHD therapies should consider Manifaxine as a comparator or lead‑scaffold reference compound.

Antidepressant Drug Discovery: NET‑Selective Lead Optimization

Manifaxine's combination of sub‑micromolar NET potency (IC50 0.07 µM), robust activity in the anti‑tetrabenazine model (rat ED50 1.4 mg/kg), and complete lack of 5‑HT uptake inhibition makes it an exemplary reference ligand for structure‑activity relationship (SAR) campaigns targeting noradrenergic antidepressants. Unlike bupropion, which fails to achieve 50% efficacy in the anti‑tetrabenazine test, Manifaxine provides a clean pharmacological signal for in vivo target engagement. Medicinal chemistry teams optimizing 2‑phenylmorpholinol scaffolds should obtain Manifaxine as the benchmark compound against which new analogs are measured.

Neuroscience Tool Compound for NET/DAT Functional Studies

With defined IC50 values at NET (0.07 µM) and DAT (1.0 µM) and no off‑target activity at SERT, α‑ or β‑adrenergic, dopaminergic, or serotonergic receptors at 10 µM , Manifaxine serves as a highly selective pharmacological tool for dissecting noradrenergic versus dopaminergic contributions to behavior, cognition, and neurochemistry. Neuroscience laboratories requiring a pure NET/DAT inhibitor without the polypharmacology of tricyclics or the metabolic complexity of bupropion should procure Manifaxine for in vitro and in vivo mechanistic studies.

Quote Request

Request a Quote for Manifaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.